![molecular formula C12H10N2 B165446 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline CAS No. 133778-59-3](/img/structure/B165446.png)
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline, also known as MCPQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MCPQ is a tricyclic compound that contains a quinoxaline ring system fused to a cyclopentene ring.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to bind to the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Biochemische Und Physiologische Effekte
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in lab experiments is its ability to selectively inhibit specific enzymes and receptors in the body. This allows researchers to study the effects of specific biochemical pathways and signaling pathways. However, one limitation of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. One area of research is the development of more efficient and cost-effective synthesis methods for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. Another area of research is the identification of new targets for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline inhibition, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in combination with other compounds could provide new insights into its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline involves the reaction of 2-amino-3-carboxylic acid with cyclopentadiene in the presence of a catalyst. The resulting intermediate is then cyclized to form 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science.
Eigenschaften
CAS-Nummer |
133778-59-3 |
|---|---|
Produktname |
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline |
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3,10-diazatetracyclo[10.1.1.02,11.04,9]tetradeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-9(3-1)13-11-7-5-8(6-7)12(11)14-10/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
NNPGWGQAGZUAPL-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
Kanonische SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



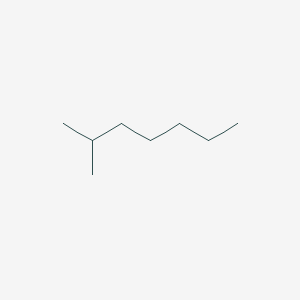
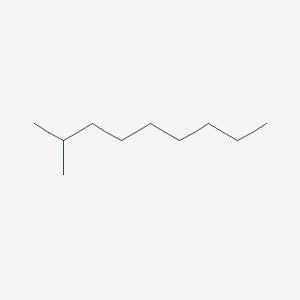
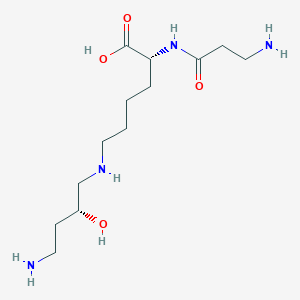
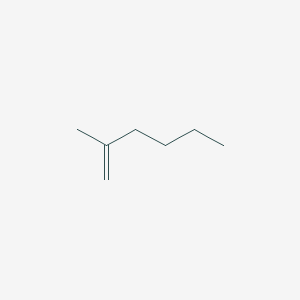
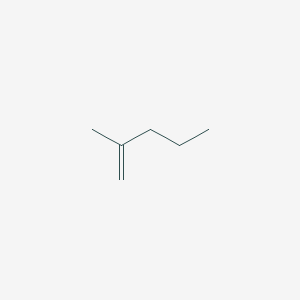
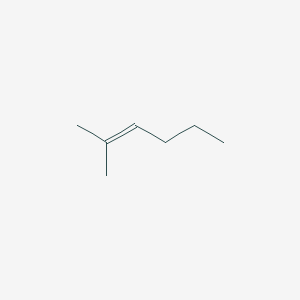
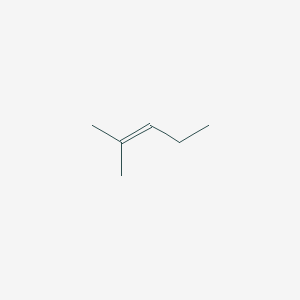
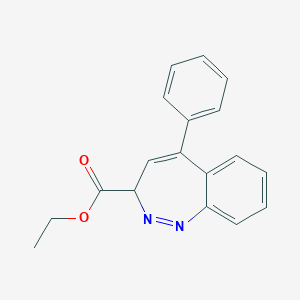
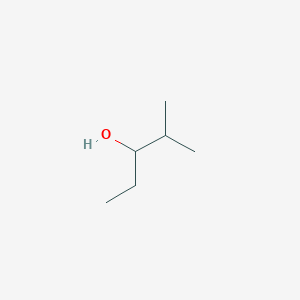
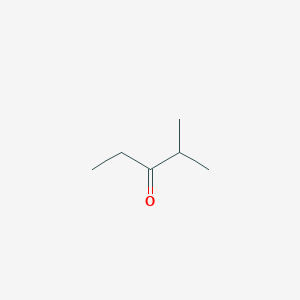
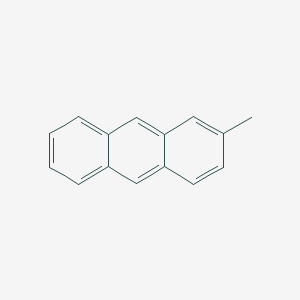
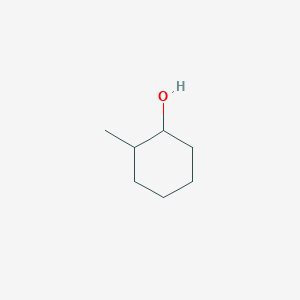
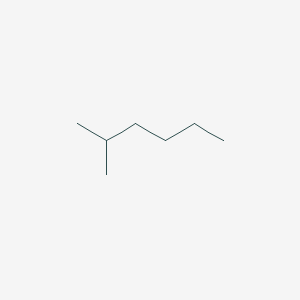
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)